2-methoxyethyl 5-(3-chlorophenyl)-2-ethyl-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
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Overview
Description
2-methoxyethyl 5-(3-chlorophenyl)-2-ethyl-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound belonging to the thiazolo[3,2-a]pyrimidine family. These compounds are known for their diverse biological activities, including antitumor, antibacterial, and anti-inflammatory properties . The structural similarity of the thiazolo[3,2-a]pyrimidine ring system to purine makes it a promising scaffold for the design of new medicines .
Preparation Methods
The synthesis of 2-methoxyethyl 5-(3-chlorophenyl)-2-ethyl-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate can be achieved through various synthetic routes. One common method involves the cyclization of 3,4-dihydropyrimidine-2-thiones with dielectrophilic building blocks such as α-bromo ketones, chloroacetic acid, and 1,2-dichloroethane . Another approach utilizes the reaction of ethyl 4-aryl-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxylates with α-bromo ketones generated in situ .
Industrial production methods often employ green synthesis techniques to minimize environmental impact. For example, the use of vanadium oxide loaded on fluorapatite as a catalyst in a one-pot three-component fusion reaction has been shown to be effective . This method offers advantages such as rapid synthesis, mild reaction conditions, and eco-friendliness .
Chemical Reactions Analysis
2-methoxyethyl 5-(3-chlorophenyl)-2-ethyl-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound’s active methylene group (C2H2) is highly reactive toward electrophilic reagents, making it an attractive center for functionalization . Common reagents used in these reactions include α-bromo ketones, chloroacetic acid, and terminal alkynes . Major products formed from these reactions include ethyl 5-aryl-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylates and diethyl 7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-2,6-dicarboxylate .
Scientific Research Applications
2-methoxyethyl 5-(3-chlorophenyl)-2-ethyl-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, its derivatives have shown high antitumor, antibacterial, and anti-inflammatory activities . The compound’s structural similarity to purine allows it to effectively bind to biological targets, making it a promising candidate for drug design .
Mechanism of Action
The mechanism of action of 2-methoxyethyl 5-(3-chlorophenyl)-2-ethyl-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s thiazolo[3,2-a]pyrimidine moiety can be readily modified by introducing new binding sites, optimizing the interaction between the ligand and the biological target . This structural similarity to purine allows it to effectively bind to enzymes and receptors involved in various biological processes . The active methylene group also plays a crucial role in its reactivity and functionalization .
Comparison with Similar Compounds
Compared to other similar compounds, 2-methoxyethyl 5-(3-chlorophenyl)-2-ethyl-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate stands out due to its unique combination of structural features and biological activities. Similar compounds include 2-substituted thiazolo[3,2-a]pyrimidines and benzo[4,5]thiazolo[3,2-a]pyrimidines . These compounds share the thiazolo[3,2-a]pyrimidine core but differ in their substituents and specific biological activities . The unique combination of a 3-chlorophenyl group and a 2-methoxyethyl ester in the compound provides distinct reactivity and potential for functionalization .
Properties
Molecular Formula |
C19H21ClN2O4S |
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Molecular Weight |
408.9 g/mol |
IUPAC Name |
2-methoxyethyl 5-(3-chlorophenyl)-2-ethyl-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C19H21ClN2O4S/c1-4-14-17(23)22-16(12-6-5-7-13(20)10-12)15(11(2)21-19(22)27-14)18(24)26-9-8-25-3/h5-7,10,14,16H,4,8-9H2,1-3H3 |
InChI Key |
FCBAAZDYILRDAA-UHFFFAOYSA-N |
Canonical SMILES |
CCC1C(=O)N2C(C(=C(N=C2S1)C)C(=O)OCCOC)C3=CC(=CC=C3)Cl |
Origin of Product |
United States |
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